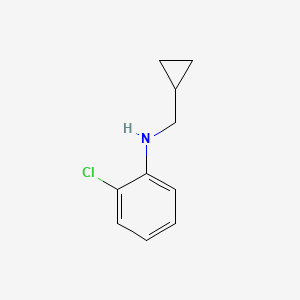
2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an amino group, a chloro-substituted pyrazole ring, and a butanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.
Alkylation: The chlorinated pyrazole is alkylated with an appropriate alkyl halide to introduce the methyl group.
Amidation: The final step involves the reaction of the substituted pyrazole with an appropriate amine to form the butanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro substituent can be reduced to form the corresponding hydroxy derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydroxy derivatives.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-methyl-1h-pyrazole: Lacks the amino and butanamide groups.
2-Amino-4-(4-chloro-1h-pyrazol-1-yl)butanamide: Similar structure but without the methyl group.
4-Chloro-3-methyl-1h-pyrazol-5-amine: Similar but lacks the butanamide moiety.
Uniqueness
2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the amino group, chloro-substituted pyrazole ring, and butanamide moiety allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
Eigenschaften
Molekularformel |
C8H13ClN4O |
|---|---|
Molekulargewicht |
216.67 g/mol |
IUPAC-Name |
2-amino-4-(4-chloro-3-methylpyrazol-1-yl)butanamide |
InChI |
InChI=1S/C8H13ClN4O/c1-5-6(9)4-13(12-5)3-2-7(10)8(11)14/h4,7H,2-3,10H2,1H3,(H2,11,14) |
InChI-Schlüssel |
LKYCCLODGODSED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1Cl)CCC(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



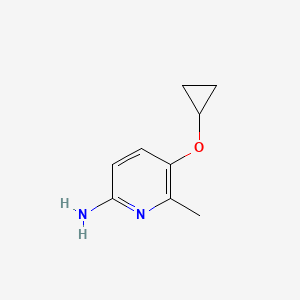
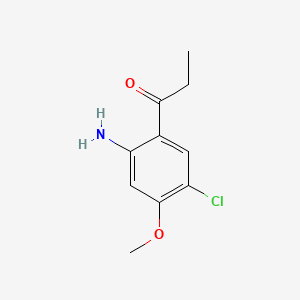
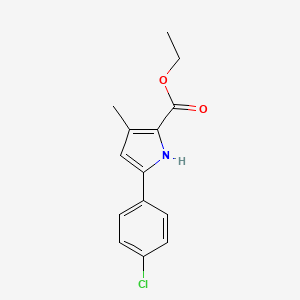
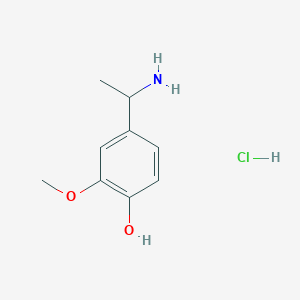
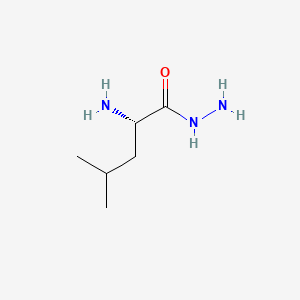
![Tert-butyl4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B13647212.png)

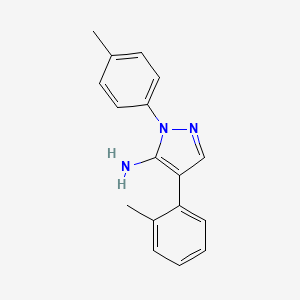

![3-Bromo-7-chlorodibenzo[b,d]furan](/img/structure/B13647238.png)

